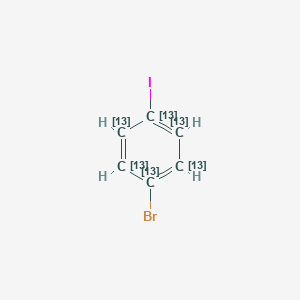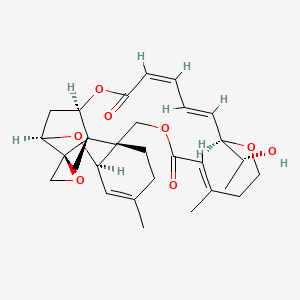
O-Desmethyl Venlafaxine N-Dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desmethyl Venlafaxine N-Dimer is a chemical compound derived from O-Desmethyl Venlafaxine, which is an active metabolite of Venlafaxine. Venlafaxine is a widely used antidepressant belonging to the class of serotonin-norepinephrine reuptake inhibitors (SNRIs).
Mechanism of Action
Target of Action
O-Desmethyl Venlafaxine N-Dimer primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters in the central nervous system. These transporters are responsible for the reuptake of serotonin and norepinephrine from the synaptic cleft back into the presynaptic neuron, thus regulating the levels of these neurotransmitters in the brain .
Mode of Action
The compound inhibits the reuptake of serotonin and norepinephrine by binding to their respective transporters. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their availability to bind to postsynaptic receptors. This action is believed to contribute to its antidepressant effects by improving mood and alleviating symptoms of depression .
Biochemical Pathways
By inhibiting the reuptake of serotonin and norepinephrine, this compound affects several downstream biochemical pathways. Increased levels of these neurotransmitters can modulate various signaling pathways involved in mood regulation, stress response, and neuroplasticity. This includes the activation of the cAMP response element-binding protein (CREB) pathway, which plays a crucial role in neurogenesis and synaptic plasticity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound. For instance, extreme pH levels can affect the compound’s solubility and absorption. Additionally, interactions with other medications that inhibit or induce CYP2D6 can alter its metabolism, impacting its therapeutic efficacy and safety profile.
: DrugBank - Venlafaxine : DrugBank - Desvenlafaxine : JAMA Psychiatry - Dual Mechanisms of Action of Venlafaxine : DrugBank - Desvenlafaxine Pharmacokinetics : DrugBank - Venlafaxine Mechanism : JAMA Psychiatry - Venlafaxine Stability
Biochemical Analysis
Biochemical Properties
O-Desmethyl Venlafaxine N-Dimer plays a significant role in biochemical reactions, particularly in the context of its parent compound’s metabolism. It interacts with various enzymes, including cytochrome P450 enzymes such as CYP2D6 and CYP3A4, which are crucial for its biotransformation. These interactions involve the oxidation and demethylation processes that convert venlafaxine into its active metabolites, including this compound. Additionally, this compound may interact with proteins involved in drug transport and metabolism, influencing its pharmacokinetics and dynamics .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving serotonin and norepinephrine reuptake inhibition. This modulation can lead to changes in gene expression and cellular metabolism, impacting neurotransmitter levels and neuronal activity. The compound’s effects on cell signaling pathways are crucial for its antidepressant properties, as they help restore the balance of neurotransmitters in the brain .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, including neurotransmitter transporters and receptors. By inhibiting the reuptake of serotonin and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. This inhibition is achieved through competitive binding to the transporters, preventing the reabsorption of neurotransmitters into presynaptic neurons. Additionally, this compound may influence gene expression by modulating transcription factors and signaling cascades .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may exhibit different biochemical properties. Long-term exposure to this compound can lead to sustained changes in cellular signaling and gene expression, which are essential for understanding its therapeutic potential and safety profile .
Preparation Methods
The preparation of O-Desmethyl Venlafaxine N-Dimer involves several synthetic routes and reaction conditions. One common method includes the isolation of O-Desmethyl Venlafaxine impurities, such as ODV-Dimer and ODV-N-Dimer, followed by purification using chromatography techniques . The process typically involves the use of solvents like dichloromethane (CH₂Cl₂), methanol (MeOH), and water (H₂O) as eluents . Industrial production methods focus on optimizing yield and purity while minimizing impurities.
Chemical Reactions Analysis
O-Desmethyl Venlafaxine N-Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydroxylated compounds .
Scientific Research Applications
O-Desmethyl Venlafaxine N-Dimer has several scientific research applications across different fields:
Comparison with Similar Compounds
O-Desmethyl Venlafaxine N-Dimer is similar to other metabolites of Venlafaxine, such as N-Desmethyl Venlafaxine and N,O-Didesmethyl Venlafaxine . it is unique in its dimeric structure, which may influence its pharmacological properties and interactions. Compared to its parent compound, Venlafaxine, this compound has distinct metabolic pathways and potential for different therapeutic applications .
Conclusion
This compound is a compound with significant scientific and medical relevance. Its preparation methods, chemical reactions, and applications in various fields highlight its importance in research and industry. Understanding its mechanism of action and comparing it with similar compounds provides valuable insights into its potential therapeutic benefits and unique properties.
Properties
CAS No. |
1187545-61-4 |
|---|---|
Molecular Formula |
C₃₂H₄₈N₂O₄ |
Molecular Weight |
524.73 |
Synonyms |
4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-2-[[[2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)ethyl]methylamino]methyl]phenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







